3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile
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Overview
Description
3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile is a heterocyclic compound that features a benzimidazole ring fused with an amino group and a propanenitrile side chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile typically involves the condensation of 2-aminobenzimidazole with a suitable nitrile compound. One common method includes the reaction of 2-aminobenzimidazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the propanenitrile side chain.
Substitution: Halogenated or sulfonated benzimidazole derivatives.
Scientific Research Applications
3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the amino and nitrile groups can form hydrogen bonds and other interactions with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)propanenitrile
- 3-(1H-imidazol-1-yl)propanenitrile
- 2-(1H-benzo[d]imidazol-2-yl)thioacetamide
Uniqueness
3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the development of derivatives with enhanced properties.
Properties
CAS No. |
64266-26-8 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(2-aminobenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C10H10N4/c11-6-3-7-14-9-5-2-1-4-8(9)13-10(14)12/h1-2,4-5H,3,7H2,(H2,12,13) |
InChI Key |
ZUHBTVJKGTWMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)N |
Origin of Product |
United States |
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